molecular formula C10H13NO4 B11892295 (2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid

(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid

Cat. No.: B11892295
M. Wt: 211.21 g/mol
InChI Key: GDBLMGHCEJHWOR-ZETCQYMHSA-N
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Description

(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the substitution reaction of benzyl alcohol with bromoacetone, followed by the reaction with p-toluenesulfonic acid to form the corresponding ester. This ester undergoes a ketone reaction with ethylene glycol, followed by hydrolysis under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine.

Scientific Research Applications

(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential biological activity.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(5-11)10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m0/s1

InChI Key

GDBLMGHCEJHWOR-ZETCQYMHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CN)C(=O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)C(=O)O)O

Origin of Product

United States

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